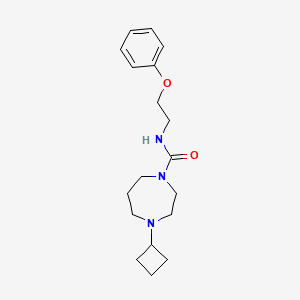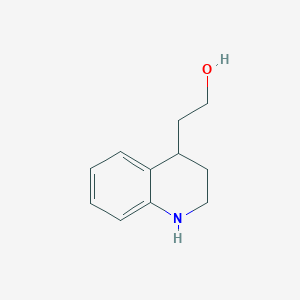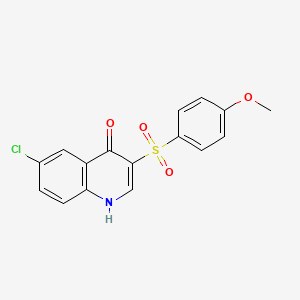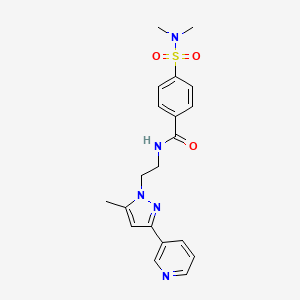
4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
A study conducted by El‐Borai et al. (2013) highlighted the microwave-assisted synthesis of pyrazolopyridine derivatives, including compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide. These compounds were evaluated for their antioxidant, antitumor, and antimicrobial activities. The findings suggested some of these derivatives showed significant activity, emphasizing the importance of this compound class in developing new therapeutic agents (El‐Borai et al., 2013).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis provided insights into the potential therapeutic applications of these compounds, including derivatives of 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Heterocyclic Synthesis
Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates towards the synthesis of various heterocyclic compounds, including pyrazolopyridine and pyrazolopyrimidine derivatives. This research underscores the versatility of compounds like 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in synthesizing a wide array of biologically active heterocycles (Mohareb et al., 2004).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Their research provides a foundation for understanding the potential of 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide derivatives in interacting with biological targets, demonstrating their potential in drug discovery (Flefel et al., 2018).
Antitumor Agents
Nassar et al. (2015) outlined an efficient method for obtaining pyrazolo[3,4-d]pyrimidine derivatives, showing significant effects in mouse tumor model cancer cell lines. This research highlights the potential antitumor applications of compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, contributing to the development of new anticancer drugs (Nassar et al., 2015).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-15-13-19(17-5-4-10-21-14-17)23-25(15)12-11-22-20(26)16-6-8-18(9-7-16)29(27,28)24(2)3/h4-10,13-14H,11-12H2,1-3H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCURCSWKKNFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2391821.png)
![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2391822.png)
![(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2391824.png)
amino}methyl)benzonitrile](/img/structure/B2391826.png)
![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)
![3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2391828.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2391833.png)
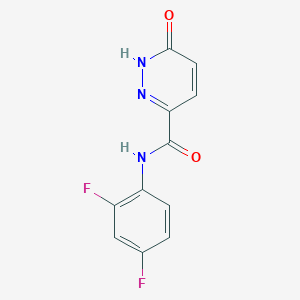
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)
